molecular formula C20H12ClN3OS2 B11149283 (5Z)-2-(3-chloro-1-benzothiophen-2-yl)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3-chloro-1-benzothiophen-2-yl)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11149283
M. Wt: 409.9 g/mol
InChI Key: CFPSSPZEIGBRIT-GDNBJRDFSA-N
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Description

The compound (5Z)-2-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-5-[(4-METHYLPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that features a unique combination of benzothiophene, triazole, and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-5-[(4-METHYLPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene and triazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as recrystallization or chromatography to meet the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further modified to enhance their biological activity or stability.

Scientific Research Applications

The compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (5Z)-2-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-5-[(4-METHYLPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.

Uniqueness

What sets (5Z)-2-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-5-[(4-METHYLPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart is its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biochemical interactions.

Properties

Molecular Formula

C20H12ClN3OS2

Molecular Weight

409.9 g/mol

IUPAC Name

(5Z)-2-(3-chloro-1-benzothiophen-2-yl)-5-[(4-methylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H12ClN3OS2/c1-11-6-8-12(9-7-11)10-15-19(25)24-20(27-15)22-18(23-24)17-16(21)13-4-2-3-5-14(13)26-17/h2-10H,1H3/b15-10-

InChI Key

CFPSSPZEIGBRIT-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5S4)Cl)S2

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5S4)Cl)S2

Origin of Product

United States

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